molecular formula C16H13F3O4 B6411489 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid CAS No. 1261937-19-2

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid

Cat. No.: B6411489
CAS No.: 1261937-19-2
M. Wt: 326.27 g/mol
InChI Key: IETXGUOHPJLNCZ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of methoxy and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 2-(4-Methoxy-3-trifluoromethylphenyl)-5-formylbenzoic acid.

    Reduction: Formation of 2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid.

    Substitution: Formation of 2-(4-Methoxy-3-trifluoromethylphenyl)-5-bromobenzoic acid.

Scientific Research Applications

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-trifluoromethylphenylboronic acid: Similar structure but lacks the benzoic acid moiety.

    4-Trifluoromethoxyphenylboronic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group.

    4-Methoxy-3-methylphenylboronic acid: Contains a methyl group instead of a trifluoromethyl group

Uniqueness

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the aromatic rings. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-methoxy-2-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O4/c1-22-10-4-5-11(12(8-10)15(20)21)9-3-6-14(23-2)13(7-9)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETXGUOHPJLNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692168
Record name 4,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-19-2
Record name 4,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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